molecular formula C17H23NO2 B2580271 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one CAS No. 329778-71-4

3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one

Cat. No.: B2580271
CAS No.: 329778-71-4
M. Wt: 273.376
InChI Key: WPNLNHUQOBDQTB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one is a synthetic organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of an isobutylphenyl group attached to a morpholino-propenone backbone, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with isobutylbenzene and morpholine.

    Reaction with Acetyl Chloride: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-isobutylacetophenone.

    Formation of Propenone: The 4-isobutylacetophenone is then subjected to a condensation reaction with morpholine and formaldehyde under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow reactors and environmentally friendly solvents are often employed to enhance efficiency and reduce waste. The use of solar heating and other green chemistry techniques has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

Scientific Research Applications

3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: 2-(4-Isobutylphenyl)propionic acid, a widely used nonsteroidal anti-inflammatory drug.

    Naproxen: 2-(6-Methoxynaphthalen-2-yl)propionic acid, another nonsteroidal anti-inflammatory drug.

    Ketoprofen: 2-(3-Benzoylphenyl)propionic acid, used for its anti-inflammatory properties.

Uniqueness

3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one is unique due to its morpholino-propenone structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-14(2)13-16-5-3-15(4-6-16)7-8-17(19)18-9-11-20-12-10-18/h3-8,14H,9-13H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNLNHUQOBDQTB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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